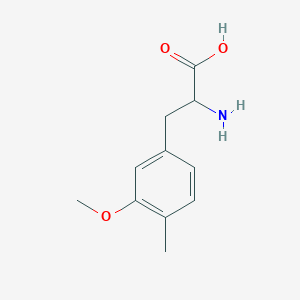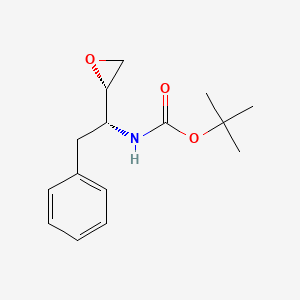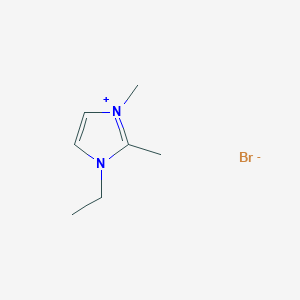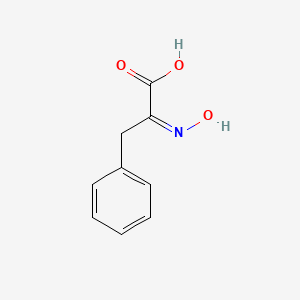
4-Cyano-2,6-dimethylpyridine 1-oxide
Overview
Description
4-Cyano-2,6-dimethylpyridine 1-oxide is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. This compound has garnered attention in scientific research due to its unique physical and chemical properties.
Mechanism of Action
Target of Action
It is known that pyridine derivatives are often used in the synthesis of various heteroatom-containing polycyclic systems .
Mode of Action
Pyridine derivatives, in general, display a diversified reactivity profile . They participate in various chemical reactions, including condensation, alkylation, and halocyclization .
Biochemical Pathways
It’s known that pyridine derivatives can influence a wide range of biochemical processes due to their structural closeness to natural pyrimidine bases .
Pharmacokinetics
The compound is miscible with water , which could potentially influence its absorption and distribution in the body.
Result of Action
It’s known that pyridine derivatives can exhibit various biological activities, including antitumor, vasodilator, anti-inflammatory, and antimicrobial effects .
Action Environment
It’s known that the chemoselectivity of halocyclization of allyl derivatives with iodine or bromine results in practically quantitative yields of 2,3-dihydro .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Cyano-2,6-dimethylpyridine 1-oxide involves the reaction of 4,6-dimethylpyridine-1-oxide with cyanide. The process typically includes the following steps :
Formation of 1-Methoxy-2-methylpyridinium methyl sulfate: This is achieved by reacting dry powdered 2-picoline-1-oxide with dimethyl sulfate. The reaction mixture is maintained at a temperature between 80° and 90°C.
Formation of 2-Cyano-6-methylpyridine: The 1-methoxy-2-methylpyridinium methyl sulfate is then reacted with sodium cyanide in an aqueous solution under nitrogen atmosphere. The reaction mixture is cooled to 0°C and allowed to stand overnight.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Cyano-2,6-dimethylpyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
4-Cyano-2,6-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Cyano-2,6-dimethylpyridine 1-oxide can be compared with other similar compounds such as:
2-Cyano-4,6-dimethylpyridine: This compound has a similar structure but differs in the position of the cyano group.
2-Cyanoquinoline: Another compound with a cyano group attached to a quinoline ring.
1-Cyanoisoquinoline: Similar to 2-cyanoquinoline but with the cyano group attached to an isoquinoline ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2,6-dimethyl-1-oxidopyridin-1-ium-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-8(5-9)4-7(2)10(6)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPHUBTBCQVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3176298.png)


![[2-(Propylthio)phenyl]amine hydrochloride](/img/structure/B3176319.png)
![N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B3176327.png)

![1-ethyl-1H-imidazo[4,5-c]quinoline](/img/structure/B3176333.png)



